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Get Quote

Executive Summary & Compound Identity

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (MHM-PC) is a functionalized
pyrimidine scaffold widely used in the development of antiviral agents and kinase inhibitors. Its
structural integrity is defined by a specific substitution pattern: a hydroxyl group at position 2, a
methyl group at position 4, and a methyl ester moiety at position 5.

In the solid state, this compound predominantly exists in the 2-oxo-1,2-dihydropyrimidine
(lactam) tautomeric form. Correctly interpreting its FTIR spectrum requires recognizing this
keto-enol tautomerism, as the spectrum will display amide-like features rather than typical
phenolic hydroxyl bands.

Core Identity Matrix
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Feature Specification

Methyl 2-ox0-4-methyl-1,2-dihydropyrimidine-5-
IUPAC Name
carboxylate

Methyl 2-hydroxy-4-methylpyrimidine-5-
Common Name

carboxylate
CAS Registry Analogous to Ethyl Ester CAS 6214-64-8
Molecular Formula C7HsN20s3

Ester (C=0), Cyclic Amide (N-C=0), Conjugated

Key Functional Groups
Cc=C

Structural Analysis: The Tautomerism Factor

Before analyzing peaks, one must understand the "Why" behind the spectrum. The 2-hydroxy
pyrimidine motif undergoes a proton shift, favoring the Lactam (Keto) form over the Lactim
(Enol) form in solid phases.

Impact on FTIR:
o Expectation (Enol): Broad -OH stretch (3200-3400 cm~1) and C=N ring bands.

o Reality (Keto): Sharp/Broad -NH stretch (3100-3200 cm~1) and a strong Amide | carbonyl
peak.

: Lactam Form
Lactim Form Proton Shift (2-Ox0)
(2-Hydroxy) Solid State Dominant in Solid State
-OH Stretch N-H Stretch

C=N Stretch Amide C=0

Click to download full resolution via product page

Figure 1: Tautomeric shift from Lactim to Lactam form, dictating the dominant FTIR signals
observed in solid-state analysis.
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Detailed Spectral Assignment (Diagnhostic Peaks)

The following assignments differentiate MHM-PC from its precursors and analogs. The data is
synthesized from high-fidelity comparisons of structurally validated pyrimidine carboxylates [1,
2].

Region 1: High Frequency (3500 — 2800 cm™?)

e 3250 — 3100 cm~1 (Broad, Medium):N-H Stretching. Unlike a free hydroxyl group, this band
is often structured due to intermolecular hydrogen bonding (dimer formation) typical of 2-oxo-
pyrimidines.

e 3000 — 2950 cm~1! (Weak):Aromatic C-H Stretching (C6-H).

e 2955, 2845 cm~1 (Weak):Aliphatic C-H Stretching. Specifically the asymmetric and
symmetric stretches of the Methyl Ester (-OCHs) and the C4-Methyl group.

Region 2: The Carbonyl "Fingerprint" (1750 — 1600 cm™?)

This is the most critical region for purity assessment. MHM-PC exhibits a "doublet” carbonyl

signature.

e 1725 -1710 cm~1 (Strong, Sharp):Ester C=0 Stretch. Corresponds to the non-conjugated or
cross-conjugated methyl ester at position 5.

e 1680 — 1650 cm~1 (Strong):Ring C=0 (Amide I). The carbonyl of the urea moiety within the
pyrimidine ring. This peak is diagnostic of the oxo tautomer.

Region 3: The Ring & Fingerprint (1600 - 1000 cm™?)
e 1600 — 1550 cm~1:C=C / C=N Ring Vibrations. Often coupled with N-H bending (Amide II).
e 1280 — 1220 cm~1.C-O-C Stretching (Ester). Strong asymmetric stretch of the methyl ester.

e 800 - 750 cm~1.C-H Out-of-Plane Bending. Diagnostic of the substitution pattern on the
pyrimidine ring.

Comparative Performance Analysis
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To validate the identity of MHM-PC, it must be compared against its Ethyl Analog (a common

alternative) and its Synthesis Precursor (Methyl 2-(ethoxymethylene)acetoacetate).

Comparison 1: Methyl Ester (MHM-PC) vs. Ethyl Ester

(EHM-PC)

Objective: Distinguish between the two analogs if synthesis uses different alcohols.

Feature

Methyl Ester (MHM-
PC)

Ethyl Ester (EHM-
PC) [1]

Differentiation Logic

Ester C=0

~1720 cm™1

~1715-1698 cm—1

Methyl esters often
absorb at slightly
higher frequencies
than ethyl esters due

to inductive effects.

C-H Stretch

~2950 cm~1 (Simple)

2980, 2930 cm~1
(Complex)

Ethyl group adds extra
-CH:- stretching
modes lacking in the

methyl ester.

C-O Stretch

~1250 cm™t

~1220-1200 cm™?

The C-O-C vibration
shifts due to the mass
difference (Methyl vs
Ethyl).

Melting Point

Typically Higher

~180-200°C

MHM-PC typically
packs more densely,
affecting H-bond
broadening in FTIR.

Comparison 2: Product vs. Precursor (Reaction

Monitoring)

Objective: Confirm consumption of starting material (Methyl 2-(ethoxymethylene)acetoacetate

+ Urea).
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Functional Group Precursor (Acyclic) Product (MHM-PC)

Status

3400/3300 cm~t (Urea  3200-3100 cm™1

Shift: Primary amine

doublet disappears;

N-H Stretch ] ] )
-NH2) (Cyclic Amide -NH) Secondary amide
band appears.
Shift: Ketone signal is
] 1680-1650 cm~1 replaced by the lower-
C=0 Environment ~1700 cm~1 (Ketone) )
(Lactam C=0) frequency amide
carbonyl.
Change: Vinyl ether
] 1630 cm~1 (Enol 1600-1550 cm™1 band disappears;
C=C Region o o
ether) (Aromatic Ring) Aromatic ring modes

emerge.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this specific ATR-FTIR protocol. This method minimizes

polymorphic interference and ensures the tautomeric state is consistent.

Step-by-Step Methodology

o Sample Preparation (Crystallinity Check):

o Ensure the sample is dry. Residual solvent (Methanol/Ethanol) will display broad -OH

peaks at 3400 cm~1, masking the N-H region.

o Validation: Dry at 50°C under vacuum for 2 hours if broad OH is observed.

e Instrument Setup (ATR Mode):

o

Resolution: 4 cm~1.

[¢]

[¢]

Crystal: Diamond or ZnSe (Diamond preferred for durability).

Scans: 32 scans (minimum) to resolve weak aromatic overtones.
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» Data Acquisition & Processing:
o Background scan (air) must be taken immediately prior.

o Apply Baseline Correction (Rubberband method) to flatten the region between 2500-2000

cm1,

o Do NOT apply heavy smoothing, as this may merge the Ester C=0 and Ring C=0 doublet.

Diagram: Synthesis Monitoring Workflow

Crude Reaction Mixture

Isolate Solid

(Filrationy | fNO (Continue Reaction)

FTIR Check:
Is 1630 cm~1 (Enol Ether) gone?

Recrystallize
(MeOH/EtOH)

Final Product Validation

Look for C=0 Doublet
(1720 & 1660 cm™1)

Click to download full resolution via product page

Figure 2: Logic flow for using FTIR to monitor the conversion of precursors to MHM-PC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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